molecular formula C8H7N3O2 B12862725 2-Aminobenzo[d]oxazole-7-carboxamide

2-Aminobenzo[d]oxazole-7-carboxamide

Cat. No.: B12862725
M. Wt: 177.16 g/mol
InChI Key: CIZXVQHALMBXKG-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an oxazole ring fused with a benzene ring, with an amino group at the 2-position and a carboxamide group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]oxazole-7-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol with cyanogen bromide, followed by the introduction of the carboxamide group. Another method includes the reaction of 2-aminophenol with phosgene, followed by cyclization and subsequent introduction of the carboxamide group.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted procedures. This method provides rapid access to the compound under mild conditions, making it suitable for large-scale production. The use of green media and catalyst-free conditions further enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying enzyme functions and receptor interactions.

    Medicine: The compound exhibits potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their functions. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-Aminobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

    2-Aminobenzoxazole: Lacks the carboxamide group at the 7-position.

Uniqueness

2-Aminobenzo[d]oxazole-7-carboxamide is unique due to the presence of both the amino and carboxamide groups, which contribute to its diverse biological activities. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)

InChI Key

CIZXVQHALMBXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(=O)N

Origin of Product

United States

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